molecular formula C25H27NO8 B2888072 Fmoc aminotriacid CAS No. 798576-99-5

Fmoc aminotriacid

Cat. No.: B2888072
CAS No.: 798576-99-5
M. Wt: 469.49
InChI Key: DEILWPSAZJGRAT-UHFFFAOYSA-N
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Description

Fmoc aminotriacid, also known as 9-fluorenylmethoxycarbonyl aminotriacid, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS).

Mechanism of Action

Target of Action

The primary target of Fmoc aminotriacid is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group interacts with its targets (amines) through a process known as Fmoc protection . This process involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) . . This process affects the peptide synthesis pathway, enabling the formation of complex peptides.

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety, which can promote the association of building blocks, may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. It enables the formation of complex peptides by protecting the amine group during the synthesis process . This protection allows for the stepwise addition of amino acids in the peptide chain without unwanted side reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the pH of the environment can significantly impact the stability of the Fmoc group. Additionally, the temperature and solvent used can also affect the efficiency of the Fmoc protection and deprotection processes .

Biochemical Analysis

Biochemical Properties

Fmoc aminotriacid, as a modified amino acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level by binding to the amino group of amino acids, protecting it during the synthesis process. This protection can be readily removed with a base, exposing the amino acid for further modification .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability during peptide synthesis. As a protecting group, it remains stable during the synthesis process and can be readily removed when needed

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, providing protection for amino acids during synthesis. Detailed information on its effects on metabolic flux or metabolite levels is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc aminotriacid typically involves the reaction of an amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc aminotriacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are used for coupling reactions.

Major Products

The major products formed from these reactions include deprotected amines and peptides with amide bonds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-butyloxycarbonyl) Amino Acids: Boc is another protecting group used in peptide synthesis. It is acid-labile, meaning it is removed under acidic conditions.

    Cbz (carbobenzyloxy) Amino Acids: Cbz is also used for protecting amine groups but requires hydrogenolysis for deprotection.

Uniqueness

Fmoc aminotriacid is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the use of acidic conditions can be detrimental to the peptide-resin linkage .

Biological Activity

Fmoc (9-fluorenylmethyloxycarbonyl) aminotriacids are modified amino acids that play a significant role in peptide synthesis and self-assembly processes. Their unique chemical properties, such as hydrophobicity and aromaticity, contribute to their biological activity and applications in various fields, including drug delivery, antimicrobial activity, and biomaterials development. This article reviews the biological activities associated with Fmoc aminotriacids, supported by data tables, case studies, and relevant research findings.

Fmoc aminotriacids exhibit distinct self-assembly features that can be harnessed for various applications. The self-assembly of these compounds is influenced by solvent conditions and the specific amino acid structure. For instance, studies have shown that Fmoc-modified aliphatic amino acids can form micro/nanostructures with controlled morphologies depending on the solvent used. This ability to self-assemble is crucial for their function as bio-organic scaffolds in drug delivery systems and tissue engineering applications .

1. Antimicrobial Activity

Recent research has highlighted the potential of Fmoc-triazine amino acids in developing antimicrobial peptides (AMPs). A study synthesized a series of amphipathic peptidomimetics using Fmoc-triazine amino acids, which were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain peptidomimetics, particularly BJK-4 , exhibited significant antibacterial effects without hemolytic activity, making them promising candidates for therapeutic applications .

CompoundAntimicrobial ActivityHemolytic Activity
BJK-4StrongNone
BJK-10NoneNone

2. Drug Delivery Systems

Fmoc-modified peptides have been explored for their roles in drug delivery systems due to their ability to form stable aggregates that can encapsulate therapeutic agents. Their hydrophobic nature enhances the stability of these aggregates in biological environments, allowing for controlled release profiles .

Case Study 1: Self-Assembly of Fmoc Amino Acids

A study focused on the self-assembly of Fmoc-protected aliphatic amino acids demonstrated that variations in solvent composition could lead to different structural outcomes. For example, Fmoc-alanine formed highly crystalline structures at specific water concentrations while other amino acids like Fmoc-valine formed amorphous aggregates. This research provides insights into how environmental factors can be manipulated to optimize the properties of self-assembled structures for specific applications .

Case Study 2: Synthesis of Antimicrobial Peptidomimetics

In another study, researchers synthesized cationic Fmoc-triazine amino acids and evaluated their effectiveness as antimicrobial agents. The synthesized compounds were tested against a range of bacterial strains, revealing that cationic charge plays a crucial role in achieving antibacterial activity. The study concluded that the high cationic charges of certain peptidomimetics significantly enhance their antimicrobial efficacy compared to traditional peptides derived from natural amino acids .

Properties

IUPAC Name

4-(2-carboxyethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO8/c27-21(28)9-12-25(13-10-22(29)30,14-11-23(31)32)26-24(33)34-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,33)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEILWPSAZJGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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